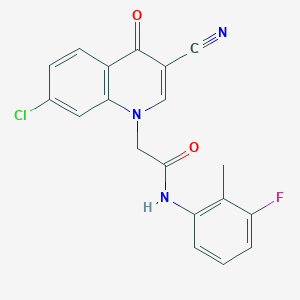
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN3O2 and its molecular weight is 369.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Uses in Various Fields
Analgesic and Anti-Inflammatory Activities : The synthesis of novel quinazolinyl acetamides, including derivatives similar to the specified compound, has been explored for potential analgesic and anti-inflammatory activities. A study found that certain compounds in this group exhibited significant analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antimalarial Activity : Research into quinoline derivatives, closely related to the specified compound, has shown promising antimalarial properties. These compounds demonstrated excellent activity against resistant strains of malaria parasites and were effective in primate models, suggesting potential for clinical trials (Werbel et al., 1986).
Anticancer Applications : The compound is a key intermediate in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors. These inhibitors are crucial in developing anticancer drugs, highlighting the compound's relevance in cancer research (Jiang et al., 2011).
Antibacterial Properties : Research has also explored derivatives of similar quinoline compounds for their antibacterial properties. Though some showed no significant in vitro activity, the exploration indicates potential applications in developing new antibacterial agents (Rádl et al., 1991).
Antimicrobial and Anticancer Potential : Synthesized derivatives of quinazolinyl acetamides have been evaluated for in vitro antimicrobial and anticancer activities, further supporting the compound's potential in medicinal chemistry (Mehta et al., 2019).
Potential in PET Imaging : Compounds similar to the specified chemical have been used in PET imaging studies, particularly in evaluating ligands in the brain and imaging of translocator protein in infarcted rat brains. This suggests potential applications in neuroimaging and studying brain disorders (Yui et al., 2010).
Role in Synthesis of Antihistaminics : The compound's derivatives have been synthesized for potential H1-antihistaminic activity, indicating a role in developing allergy treatments (Rao & Reddy, 1994).
Eigenschaften
IUPAC Name |
2-(7-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-11-15(21)3-2-4-16(11)23-18(25)10-24-9-12(8-22)19(26)14-6-5-13(20)7-17(14)24/h2-7,9H,10H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGKANQFHWSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
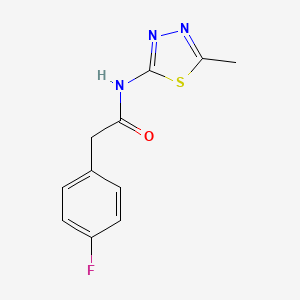
![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
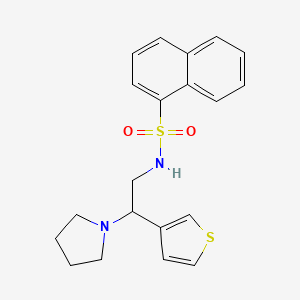
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
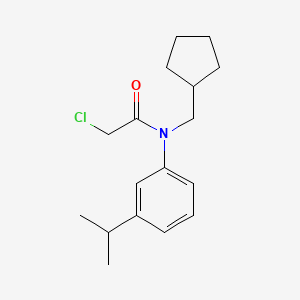
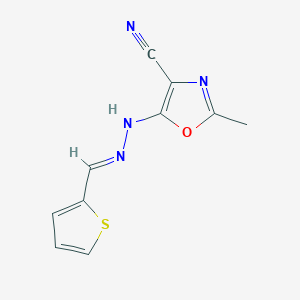
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)
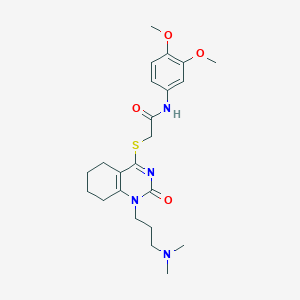
![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
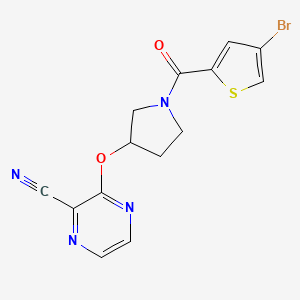
![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
